molecular formula C14H11N3O2 B11864741 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-75-6

1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B11864741
CAS No.: 920019-75-6
M. Wt: 253.26 g/mol
InChI Key: HBLOOMHNDXSVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the CAS registry number 920019-75-6 and a molecular formula of C 14 H 11 N 3 O 2 , has a molecular weight of approximately 253.26 g/mol . Its structure features an indazole core that is substituted at the 1-position with a 4-pyridinylmethyl group and at the 3-position with a carboxylic acid functional group . The carboxylic acid group is a key reactive handle, allowing researchers to readily synthesize a diverse array of amide and ester derivatives for structure-activity relationship (SAR) studies. Similarly, the pyridine moiety offers a site for further functionalization or for investigating molecular interactions. The computed molecular properties include a topological polar surface area of 68 Ų and three rotatable bonds, which are important parameters for researchers evaluating the compound's potential in drug design . As a versatile synthetic intermediate, it is primarily utilized in the discovery and development of novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

920019-75-6

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,18,19)

InChI Key

HBLOOMHNDXSVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the construction of the indazole core followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the indazole ring system followed by functionalization to introduce the pyridine moiety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the indazole or pyridine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety and has similar biological activities.

    3-Bromoimidazo[1,2-a]pyridine:

Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its specific combination of the indazole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid is a synthetic compound that belongs to the indazole class of nitrogen-containing heterocycles. Its structure features an indazole core with a carboxylic acid functional group at the 3-position and a pyridin-4-ylmethyl substituent at the 1-position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties.

Structural Characteristics

The molecular formula of 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid is C13H12N2O2C_{13}H_{12}N_2O_2. Its unique structure contributes to its biological activity, particularly in modulating various cellular pathways.

Antitumor Activity

Research indicates that indazole derivatives, including 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid, possess significant antitumor properties. For instance, studies have demonstrated that certain indazole derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. In particular, compounds related to this indazole structure have shown promising results against various cancer models, including colon cancer and multiple myeloma.

Table 1: Antitumor Activity of Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Cancer Model
CFI-400945PLK4<10HCT116 (Colon cancer)
82aPim Kinases0.4 - 1.1KMS-12 BM (Multiple Myeloma)
83Various640MM1.S (Multiple Myeloma)

Anti-inflammatory Activity

In addition to its antitumor effects, 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid has been investigated for its anti-inflammatory properties. The modulation of mast cell functions through the inhibition of calcium influx via calcium-release activated calcium (CRAC) channels is a critical mechanism by which these compounds exert their effects. The ability to stabilize mast cells and inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) has been highlighted in preliminary studies.

The biological activity of 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid can be attributed to its interaction with specific molecular targets within cells:

  • CRAC Channel Modulation : Indazole derivatives have been shown to act as CRAC channel blockers, which play a crucial role in maintaining intracellular calcium homeostasis in mast cells. This action can lead to reduced inflammation and stabilization of mast cell functions.
  • Kinase Inhibition : The structural characteristics of this compound suggest it may inhibit key kinases involved in cancer progression, similar to other indazole derivatives that have been studied extensively for their kinase inhibitory activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indazole derivatives, emphasizing their biological activities:

  • Synthesis and SAR Studies : A series of structure-activity relationship (SAR) studies have been conducted, revealing that modifications at specific positions on the indazole ring significantly alter biological activity. For example, substituents at the 4-position can enhance potency against specific kinases.
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in inhibiting tumor growth and modulating inflammatory responses. For instance, one study demonstrated that a related compound effectively reduced tumor size in a mouse model of colon cancer.

Q & A

Q. What are the primary synthetic routes for 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid?

The compound is typically synthesized via alkylation of methyl 1H-indazole-3-carboxylate with a bromomethylpyridine derivative. Key steps include:

  • Alkylation : Reacting methyl 1H-indazole-3-carboxylate with 4-(bromomethyl)pyridine in the presence of potassium tert-butoxide (KOtBu) to form the methyl ester intermediate .
  • Saponification : Hydrolysis of the ester using aqueous NaOH in methanol yields the carboxylic acid derivative .
  • Yield Optimization : Reaction conditions (e.g., solvent choice, temperature) significantly impact yields. For example, using DMF as a solvent with HATU coupling agents improves amidation efficiency .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : Critical for verifying substituent positions and purity. For example, 1H^1H NMR confirms the pyridinylmethyl group’s integration ratio .
  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., triclinic system with unit cell parameters a=5.2879A˚a = 5.2879 \, \text{Å}, α=80.09\alpha = 80.09^\circ) .
  • LC-MS/GC-MS : Validates molecular weight and detects impurities, especially in biological matrices .

Q. What solubility properties influence experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO: ~10 mg/mL, DMF: ~5 mg/mL). Pre-formulation studies should prioritize solvent compatibility with biological assays .

Advanced Research Questions

Q. How can conflicting solubility or stability data be resolved in formulation studies?

Discrepancies arise from solvent polarity and pH. For example:

  • pH-Dependent Stability : Acidic conditions may protonate the pyridine ring, altering solubility. Buffered solutions (pH 7.4) are recommended for in vitro assays .
  • Lyophilization : Improves stability for long-term storage, as crystalline forms (e.g., triclinic structure) exhibit lower hygroscopicity .

Q. What methodologies address low yields in coupling reactions for amide derivatives?

  • Coupling Reagents : HATU or EDC with DIPEA in DMF enhances activation of the carboxylic acid for amide bond formation .
  • Reaction Monitoring : TLC (e.g., Rf=0.40R_f = 0.40 in ethyl acetate/hexane) or HPLC ensures reaction completion before workup .
  • Purification : Flash chromatography (0–100% ethyl acetate in hexane) isolates high-purity products .

Q. How do structural modifications impact biological activity in SAR studies?

  • Pyridine Substitution : Electron-withdrawing groups (e.g., fluorine) on the pyridine ring enhance binding affinity to target proteins .
  • Indazole Modifications : Methyl or halogen substituents at the indazole 5-position improve metabolic stability in preclinical models .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar derivatives?

  • Reagent Purity : Impurities in bromoalkane reagents (e.g., 4-(bromomethyl)pyridine) can reduce alkylation efficiency .
  • Temperature Control : Exothermic reactions (e.g., Fischer esterification) require strict cooling to prevent side reactions .

Methodological Tables

Synthetic Step Conditions Yield Reference
Alkylation of methyl esterKOtBu, THF, 0°C → RT, 24h70–85%
SaponificationNaOH (1N), MeOH, RT, 4h90–95%
Amide CouplingHATU, DIPEA, DMF, RT, 24h80–95%
CrystallizationGlacial acetic acid, 45°C95%

Key Recommendations

  • Analytical Cross-Validation : Combine NMR, LC-MS, and X-ray data to resolve structural ambiguities .
  • Biological Screening : Prioritize derivatives with electron-deficient pyridine rings for oncology targets .
  • Stability Protocols : Lyophilize the compound in triclinic crystalline form to mitigate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.